5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide
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Overview
Description
5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C16H13ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a naphthalene sulfonamide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide typically involves the reaction of 4-chloroaniline with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted chlorophenyl derivatives .
Scientific Research Applications
5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide is unique due to its specific structural features, such as the combination of an amino group, a chlorophenyl group, and a naphthalene sulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
648899-02-9 |
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Molecular Formula |
C16H13ClN2O2S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-11-7-9-12(10-8-11)19-22(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10,19H,18H2 |
InChI Key |
QWAMQGBJPMIHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=C1)N |
Origin of Product |
United States |
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